molecular formula C20H15FN4O2S3 B11277013 N-(3-fluoro-4-methylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide

N-(3-fluoro-4-methylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide

Cat. No.: B11277013
M. Wt: 458.6 g/mol
InChI Key: USFIYLWOAYQRBN-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a heterocyclic compound featuring a thiazolo[4,5-d]pyrimidine core substituted with a thioacetamide side chain and a 3-fluoro-4-methylphenyl group. Its structural complexity arises from the fused thiazole-pyrimidine system, which is further functionalized with sulfur and carbonyl groups. The 3-fluoro-4-methylphenyl substituent may enhance lipophilicity and metabolic stability compared to simpler aryl groups, while the thioacetamide moiety could modulate electronic properties and binding affinity .

Properties

Molecular Formula

C20H15FN4O2S3

Molecular Weight

458.6 g/mol

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-[(7-oxo-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide

InChI

InChI=1S/C20H15FN4O2S3/c1-11-7-8-12(9-14(11)21)22-15(26)10-29-19-23-17-16(18(27)24-19)30-20(28)25(17)13-5-3-2-4-6-13/h2-9H,10H2,1H3,(H,22,26)(H,23,24,27)

InChI Key

USFIYLWOAYQRBN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=CC=C4)F

Origin of Product

United States

Preparation Methods

The synthesis of N-(3-fluoro-4-methylphenyl)-2-({7-oxo-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the thiazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the phenyl group: This step may involve the use of a Grignard reagent or other organometallic compounds.

    Attachment of the fluoro-methylphenyl moiety: This can be done through a nucleophilic substitution reaction using a fluoro-methylphenyl halide.

    Final coupling reaction: The final step involves coupling the intermediate compounds to form the desired product.

Industrial production methods would likely optimize these steps for scalability, yield, and cost-effectiveness, potentially using automated synthesis techniques and continuous flow reactors.

Chemical Reactions Analysis

N-(3-fluoro-4-methylphenyl)-2-({7-oxo-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the fluoro-methylphenyl moiety, using reagents like halides or amines.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition or protein binding.

    Medicine: This compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)-2-({7-oxo-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl}sulfanyl)acetamide would depend on its specific interactions with molecular targets. Potential pathways could involve:

    Binding to enzymes: Inhibiting their activity by interacting with the active site.

    Modulating receptor activity: Acting as an agonist or antagonist at specific receptors.

    Interfering with cellular pathways: Affecting signal transduction or gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of thiazolo[4,5-d]pyrimidine derivatives.

Key Observations:

Substituent Impact :

  • The target compound’s 3-fluoro-4-methylphenyl group may offer enhanced metabolic stability compared to the coumarin substituent in compound 19 , which is prone to hydrolysis.
  • The thioacetamide chain in the target compound differs from the thiadiazole-pyrazole system in compound 3 , likely altering electronic density and hydrogen-bonding capacity.

Synthetic Flexibility :

  • The target compound’s synthesis likely follows routes similar to compound 3 , utilizing thiourea or CS2 for cyclization. However, microwave-assisted methods (as in compound 19 ) could improve yield and reduce reaction time.

Bioactivity Potential: While direct bioactivity data for the target compound is absent, analogs like compound 19 with coumarin moieties exhibit anticancer properties. The fluorine atom in the target compound may enhance blood-brain barrier penetration, suggesting CNS-targeted applications .

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